(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol

Catalog No.
S13589537
CAS No.
M.F
C13H14O2S
M. Wt
234.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol

Product Name

(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol

IUPAC Name

(3-methoxy-5-methylthiophen-2-yl)-phenylmethanol

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

InChI

InChI=1S/C13H14O2S/c1-9-8-11(15-2)13(16-9)12(14)10-6-4-3-5-7-10/h3-8,12,14H,1-2H3

InChI Key

FRHHCNQEQAKGPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(C2=CC=CC=C2)O)OC

The compound (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol is an organic molecule characterized by a thiophene ring substituted with a methoxy and methyl group, bonded to a phenylmethanol moiety. Its molecular formula is C13H14O2SC_{13}H_{14}O_2S and it has a molecular weight of approximately 250.32 g/mol. The presence of the thiophene and phenyl groups suggests potential applications in pharmaceuticals and materials science due to their electronic properties.

Typical of alcohols and thiophene derivatives, including:

  • Oxidation: The alcohol group can be oxidized to form corresponding carbonyl compounds (aldehydes or ketones).
  • Reduction: The compound may be reduced to yield different alcohols or aliphatic hydrocarbons.
  • Substitution Reactions: The thiophene ring can participate in electrophilic aromatic substitution, allowing for further functionalization.

Compounds containing thiophene rings, such as (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol, have been investigated for their biological activities. Thiophene derivatives are known to exhibit:

  • Antimicrobial Properties: Some studies suggest that similar compounds possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects: There is evidence that certain thiophene derivatives can modulate inflammatory pathways.
  • Potential Neuroprotective Activity: Compounds with similar structures have been explored for their effects on neurodegenerative diseases.

The synthesis of (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol can be achieved through several methods:

  • Direct Alkylation:
    • Starting from 3-methoxy-5-methylthiophen-2-carboxaldehyde, a Grignard reagent derived from phenylmagnesium bromide can be reacted to form the desired alcohol.
  • Reduction of Thiophene Derivatives:
    • Reduction of corresponding thiophene ketones using reducing agents like lithium aluminum hydride can yield the target compound.
  • Functionalization of Thiophene:
    • Electrophilic substitution reactions on the thiophene ring can introduce additional substituents, followed by coupling reactions with phenylmethanol derivatives.

The unique structure of (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol lends itself to various applications:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development targeting inflammation or microbial infections.
  • Material Science: Its electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
  • Chemical Intermediates: It can act as a precursor in the synthesis of more complex molecules in organic chemistry.

Interaction studies involving (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol have focused on its binding affinity with various biological targets. Preliminary studies indicate:

  • Interaction with enzymes involved in metabolic pathways, which could modulate their activity.
  • Potential binding to receptors associated with inflammatory responses or microbial defense mechanisms.

These interactions are crucial for understanding the therapeutic potential and mechanism of action of this compound.

Several compounds share structural similarities with (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Methoxy-5-methylphenolContains a methoxy group on a methyl-substituted phenolCommonly used as an antiseptic and fragrance
5-MethylthiopheneA simple thiophene derivativeUsed in synthetic chemistry and as a flavoring agent
3-(Phenylthio)propanoic acidContains a thiol group attached to a propanoic acidExplored for its anti-inflammatory properties
4-(Methylthio)benzaldehydeBenzaldehyde with a methylthio substituentUsed in organic synthesis and as an intermediate

Uniqueness

The uniqueness of (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol lies in its specific substitution pattern on both the thiophene and phenol moieties. This configuration not only enhances its potential biological activity but also provides distinct electronic properties advantageous for various applications in medicinal chemistry and material science.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

234.07145086 g/mol

Monoisotopic Mass

234.07145086 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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